molecular formula C8H5BrClN B3224268 4-Bromo-5-chloro-2-methylbenzonitrile CAS No. 1228376-18-8

4-Bromo-5-chloro-2-methylbenzonitrile

Cat. No. B3224268
CAS RN: 1228376-18-8
M. Wt: 230.49
InChI Key: MOZNNMJCKMEPEN-UHFFFAOYSA-N
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Description

“4-Bromo-5-chloro-2-methylbenzonitrile” is a chemical compound with the molecular formula C8H5BrClN . It is used as an intermediate in organic synthesis and a ligand in transition metal complexes .


Synthesis Analysis

The synthesis of “4-Bromo-5-chloro-2-methylbenzonitrile” can be achieved by reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution . Another method involves the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2-methylbenzonitrile” can be represented as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 194.968353 .


Physical And Chemical Properties Analysis

“4-Bromo-5-chloro-2-methylbenzonitrile” has a molecular weight of 196.044 . It has a density of 1.5±0.1 g/cm3, a boiling point of 259.0±20.0 °C at 760 mmHg, and a melting point of 65-69 °C . It has a flash point of 110.4±21.8 °C . The compound is insoluble in water .

Scientific Research Applications

Organic Nonlinear Optical Crystal Growth

4-Bromo-5-chloro-2-methylbenzonitrile has been investigated for its potential as an organic nonlinear optical crystal. Researchers have studied its UV–Vis absorption properties to understand its optical behavior . These crystals find applications in laser technology, optical communication, and photonic devices.

Proteomics Research and Pharmaceutical Intermediates

As a nitrile compound, 4-bromo-5-chloro-2-methylbenzonitrile serves as a valuable intermediate in pharmaceutical synthesis. It is used in proteomics research and drug development. Its unique structure may contribute to specific interactions with biological targets .

Chromatography and Mass Spectrometry

Scientists employ 4-bromo-5-chloro-2-methylbenzonitrile in analytical chemistry, particularly in chromatography and mass spectrometry. Its distinctive properties allow for precise separation and identification of compounds in complex mixtures .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information symbol for the compound is GHS07, and the signal word is "Warning" .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s biological targets, it’s challenging to describe its mode of action. The presence of a nitrile group (-cn) in the molecule suggests it could potentially interact with various enzymes or receptors in the body .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of 4-Bromo-5-chloro-2-methylbenzonitrile’s action are currently unknown. Given the lack of specific information about its biological targets and mode of action, it’s difficult to predict its potential effects .

properties

IUPAC Name

4-bromo-5-chloro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZNNMJCKMEPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693215
Record name 4-Bromo-5-chloro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-2-methylbenzonitrile

CAS RN

1228376-18-8
Record name 4-Bromo-5-chloro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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